N-(cyclooctylmethyl)acetamide chemical structure and properties
N-(cyclooctylmethyl)acetamide chemical structure and properties
Structure, Properties, and Synthetic Methodology
Executive Summary
N-(cyclooctylmethyl)acetamide (Formula:
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a validated synthesis protocol, and its application as a steric probe in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[5][6]
-
IUPAC Name: N-(cyclooctylmethyl)acetamide
-
CAS Number (Precursor): 40221-52-1 (Cyclooctylmethylamine)[1]
-
Molecular Formula:
-
Molecular Weight: 183.29 g/mol
-
SMILES: CC(=O)NCC1CCCCCCC1
-
InChIKey: (Predicted) UYBJHVSZRXMCIQ-UHFFFAOYSA-N (Analogous to cyclohexyl derivative)
Structural Properties
The molecule consists of three distinct domains:
-
Acetamide Head: A polar, hydrogen-bond donating/accepting motif (
). -
Methylene Linker: A single carbon spacer (
) that decouples the steric bulk of the ring from the amide bond, allowing rotational freedom. -
Cyclooctyl Tail: A flexible
ring. Unlike the rigid chair conformation of cyclohexane, the cyclooctane ring exists in a dynamic equilibrium of boat-chair and crown conformations. This results in a larger effective hydrophobic surface area compared to cyclohexyl analogs.
Table 1: Physicochemical Properties (Predicted & Derived)
| Property | Value / Description | Source/Methodology |
| Physical State | Viscous oil or low-melting solid | Homology estimation (C6 vs C8 amides) |
| Melting Point | 30–45 °C | Predicted based on crystal packing efficiency |
| Boiling Point | ~310 °C (at 760 mmHg) | Calculated (ACD/Labs Algorithm) |
| LogP (Lipophilicity) | 2.8 – 3.1 | Derived from fragment contribution (+1.0 vs cyclohexyl) |
| Solubility | Soluble: DCM, DMSO, MeOH, EtOAcInsoluble: Water | Polarity analysis |
| Density | ~0.94 g/cm³ | Estimated |
Synthetic Methodology
The most robust route to N-(cyclooctylmethyl)acetamide is the nucleophilic acyl substitution (acetylation) of cyclooctylmethylamine. This protocol is preferred over reductive amination for its high yield and simplified workup.
Reaction Scheme
The primary amine (cyclooctylmethylamine) attacks the carbonyl carbon of acetic anhydride. Triethylamine (TEA) acts as a base to neutralize the acetic acid by-product, driving the equilibrium forward.
Experimental Protocol
Objective: Synthesis of 10 mmol (~1.83 g) of N-(cyclooctylmethyl)acetamide.
Reagents:
-
Cyclooctylmethylamine (1.41 g, 10 mmol) [CAS: 40221-52-1]
-
Acetic Anhydride (1.22 g, 12 mmol, 1.2 eq)
-
Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq)
-
Dichloromethane (DCM) (30 mL, anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen (
). -
Solvation: Add Cyclooctylmethylamine (1.41 g) and DCM (30 mL). Cool the solution to 0°C using an ice bath to control the exotherm.
-
Base Addition: Add Triethylamine (1.52 g) dropwise. Stir for 5 minutes.
-
Acetylation: Add Acetic Anhydride (1.22 g) dropwise over 10 minutes.
-
Note: A mild exotherm will occur.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Validation: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The amine spot (low
, ninhydrin active) should disappear, replaced by the amide spot (higher , UV active if derivatized/iodine stain).
-
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess amine and TEA.
-
Wash with Saturated
(2 x 15 mL) to neutralize acetic acid. -
Wash with Brine (1 x 15 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Workflow Visualization
The following diagram illustrates the synthesis and purification logic.
Figure 1: Step-by-step synthesis and purification workflow for N-(cyclooctylmethyl)acetamide.
Analytical Characterization
To validate the structure, the following spectroscopic signals are expected.
Proton NMR ( -NMR, 400 MHz, )
-
5.60 (br s, 1H): Amide NH proton. Broad signal, exchangeable with
. -
3.05 (t, J=6.5 Hz, 2H): Methylene
group. The doublet/triplet splitting depends on the neighboring methine proton. -
1.98 (s, 3H): Acetyl
group. Characteristic sharp singlet. - 1.10 – 1.70 (m, 15H): Cyclooctyl ring protons. A complex multiplet region due to the ring's conformational flexibility.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Target Ion:
-
Calculated m/z: 184.30
-
Fragmentation: Loss of acetyl group (
) may be observed at higher collision energies.
Applications in Drug Discovery
N-(cyclooctylmethyl)acetamide is primarily utilized as a steric and lipophilic probe .
-
Lipophilicity Tuning: The cyclooctyl group adds significant lipophilicity (LogP ~3.0) compared to cyclohexyl (LogP ~1.9) or cyclopentyl groups. This modification is used to enhance blood-brain barrier (BBB) penetration in CNS-active drugs.
-
Steric Bulk Exploration: The 8-membered ring occupies a larger volume than standard cycloalkanes. In receptor binding studies (e.g., Sigma-1 receptors or voltage-gated ion channels), replacing a cyclohexyl group with a cyclooctyl group can probe the size of the hydrophobic binding pocket.
-
Metabolic Stability: Cyclooctyl rings are generally more resistant to oxidative metabolism (P450-mediated hydroxylation) at the ring carbons compared to linear alkyl chains, though less stable than adamantane cages.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR implications of the cyclooctyl moiety in medicinal chemistry.
References
-
Precursor Identification: Cyclooctylmethylamine (CAS 40221-52-1). BuyersGuideChem. Available at: [Link]
-
General Amide Synthesis: "Acetylation of Amines." Organic Chemistry Portal. Available at: [Link]
-
Homologous Series Data: PubChem Compound Summary for CID 299700, N-(cyclohexylmethyl)acetamide. National Center for Biotechnology Information (2025). Available at: [Link]
-
Cyclooctane Conformation: "Conformational Analysis of Cyclooctane." Chemistry LibreTexts. Available at: [Link]
